Triethyl phosphonobromoacetate

Vue d'ensemble

Description

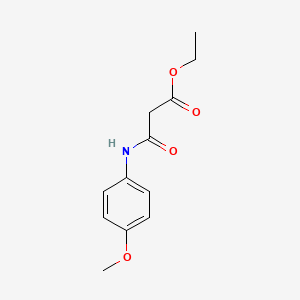

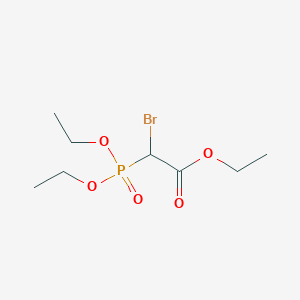

Triethyl phosphonobromoacetate is a chemical compound with the molecular formula C8H16BrO5P . It appears as a light-yellow liquid .

Molecular Structure Analysis

The molecular weight of Triethyl phosphonobromoacetate is 303.09 . It contains a total of 30 bonds, including 14 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 phosphonate (thio-) .Physical And Chemical Properties Analysis

Triethyl phosphonobromoacetate has a boiling point of 128-131 °C (at a pressure of 1 Torr) and a density of 1.3742 g/cm3 .Applications De Recherche Scientifique

1. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids

- Application Summary : This research investigates the use of microwave irradiation to accelerate the synthesis of phosphonic acids from their simple dialkyl esters . Phosphonic acids are important in various fields such as chemical biology, medicine, materials, and others .

- Methods of Application : The method involves silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The study systematically investigated microwave irradiation as a means to accelerate the BTMS silyldealkylations (MW-BTMS) of a series of dialkyl methylphosphonates .

- Results : The study found that in all cases, MW-BTMS dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .

2. Selective Esterification of Phosphonic Acids

- Application Summary : This research presents straightforward and selective synthetic procedures for mono- and diesterification of phosphonic acids . Phosphonates have a large number of applications in agriculture and medicine, as well as markers of chemical warfare agents (CWAs), and many others .

- Methods of Application : The study involved a series of alkoxy group donors and found triethyl orthoacetate to be the best reagent as well as a solvent for the performed transformations . An important temperature effect on the reaction course was discovered .

- Results : Depending on the reaction temperature, mono- or diethyl esters of phosphonic acid were obtained exclusively with decent yields .

3. Sustainable Fabrication and Pervaporation Application of Bio-Based Membranes

- Application Summary : This research focuses on the sustainable fabrication and pervaporation application of bio-based membranes . The study combines a polyhydroxyalkanoate (PHA) as a biopolymer and Cyrene™ as a green solvent .

- Methods of Application : The phase inversion process was used to create the membranes, with several parameters studied to identify the different membrane microstructure possibilities and their final performances .

- Results : The study found that the combination of PHA and Cyrene™ resulted in membranes with excellent biocompatible, biodegradable, and solvent resistance properties .

4. High-Content Triethyl Phosphate-Based, Non-Flammable, and High-Performance Electrolyte

- Application Summary : This research presents a high-content triethyl phosphate-based electrolyte that is non-flammable and high-performance .

- Methods of Application : The study involved adjusting the solvents’ coordination ability with Li+ through an “In-N-Out” strategy .

- Results : The study found that the “drag effect” is universal and can be used to design non-flammable electrolytes .

5. Sustainable Membrane Preparation Using Triethyl Phosphate as Solvent

- Application Summary : This research focuses on the sustainable preparation of membranes using triethyl phosphate (TEP) as a solvent . The study aims to develop a more sustainable solution for membrane fabrication .

- Methods of Application : The study involved the preparation of hydrophobic poly (vinylidene fluoride) membranes for potential membrane distillation applications, with pore sizes ranging from 0.05 to 0.30 μm . The membrane morphologies and properties were tailored based on the main parameters, such as the casting solution composition and the operational conditions, which affect the phase inversion process .

- Results : Experimental results showed that exposure time to controlled humid air and temperature, as well as additive content in the dope solution, strongly influence the membrane formation .

6. High-Content Triethyl Phosphate-Based, Non-Flammable, and High-Conductivity Electrolyte for Lithium-Ion Batteries

- Application Summary : This research presents a high-content triethyl phosphate-based electrolyte that is non-flammable and high-performance .

- Methods of Application : The study involved adjusting the solvents’ coordination ability with Li+ through an “In-N-Out” strategy .

- Results : The study found that the “drag effect” is universal and can be used to design non-flammable electrolytes .

Safety And Hazards

Triethyl phosphonobromoacetate is classified under GHS07. It has hazard statements H302-H332-H315-H335-H319-H312, indicating that it can cause harm if swallowed or inhaled, cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

ethyl 2-bromo-2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMDGKZDQVZDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(P(=O)(OCC)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446594 | |

| Record name | triethyl phosphonobromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-2-(diethoxyphosphoryl)acetate | |

CAS RN |

23755-73-9 | |

| Record name | triethyl phosphonobromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl phosphonobromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)